molecular formula C10H14N2O B051975 2-(dimethylamino)-N-phenylacetamide CAS No. 35508-96-4

2-(dimethylamino)-N-phenylacetamide

Cat. No. B051975
CAS RN: 35508-96-4
M. Wt: 178.23 g/mol
InChI Key: LZDQPXAJNKGROO-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-phenylacetamide, also known as DMANPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. DMANPA has been found to have a wide range of applications, particularly in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.

Mechanism Of Action

The exact mechanism of action of 2-(dimethylamino)-N-phenylacetamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and apoptosis. 2-(dimethylamino)-N-phenylacetamide has also been found to bind to the opioid receptor, which is involved in pain regulation.

Biochemical And Physiological Effects

2-(dimethylamino)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. It has also been shown to have antioxidant properties and may help to protect against oxidative stress. 2-(dimethylamino)-N-phenylacetamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

2-(dimethylamino)-N-phenylacetamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a modulator of specific receptors in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely. In addition, further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide.

Future Directions

There are several potential future directions for research on 2-(dimethylamino)-N-phenylacetamide, including its use as a drug candidate for the treatment of cancer and neurological disorders. It may also have potential as a diagnostic tool for the detection of cancer cells. Further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide, as well as to develop more efficient and safe synthesis methods for the compound.

Scientific Research Applications

2-(dimethylamino)-N-phenylacetamide has been extensively studied for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. It has been found to have a high affinity for certain receptors in the brain and has been shown to have anticonvulsant and analgesic properties. 2-(dimethylamino)-N-phenylacetamide has also been studied for its potential as a diagnostic tool in the detection of cancer cells.

properties

CAS RN

35508-96-4

Product Name

2-(dimethylamino)-N-phenylacetamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(dimethylamino)-N-phenylacetamide

InChI

InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)

InChI Key

LZDQPXAJNKGROO-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC=CC=C1

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1

synonyms

α-Dimethylaminoacetanilide;  2-Dimethylaminoacetanilide;  2-(Dimethylamino)-N-phenylacetamide; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of chloroacetanilide (10.0 g, 59 mmol) in dimethylamine, 40% wt in water (100 ml) was refluxed for 4 hours. The cooled reaction mixture was partitioned between dichloromethane (100 ml) and 1M NaOH aqueous solution (100 ml). The aqueous layer was extracted twice more with dichloromethane (2×100 ml), the combined organic layers were concentrated in vacuo to a volume of approximately 100 ml and washed with water (2×100 ml) in order to remove the remaining dimethylamine. The organic layer was collected, dried over sodium sulfate and the solvent evaporated in vacuo to provide 10.2 g (97% yield) of the pure dimethylaminoacetanilide. 1H NMR (CDCl3, 200 MHz) δ: 9.1 (br. s, NH, 1H), 7.6-7.0 (m, Ar, 5H) 3.1 (s, CH2, 2H), 2.4 (s CH3, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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